Acetonitrile, (methylimino)di-

Description

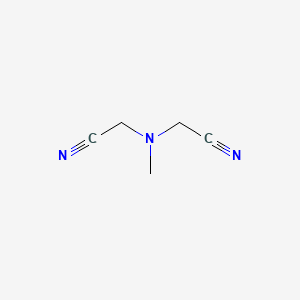

Structure

3D Structure

Properties

CAS No. |

5423-24-5 |

|---|---|

Molecular Formula |

C5H7N3 |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

2-[cyanomethyl(methyl)amino]acetonitrile |

InChI |

InChI=1S/C5H7N3/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |

InChI Key |

ODHFXNCHFIWUCX-UHFFFAOYSA-N |

SMILES |

CN(CC#N)CC#N |

Canonical SMILES |

CN(CC#N)CC#N |

Other CAS No. |

5423-24-5 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Acetonitrile, Methylimino Di

Advanced Synthetic Pathways for Acetonitrile (B52724), (methylimino)di-

The construction of Acetonitrile, (methylimino)di- can be achieved through several strategic pathways, primarily involving multicomponent condensation reactions or the sequential modification of precursor molecules.

The most direct and efficient synthesis of Acetonitrile, (methylimino)di- involves a three-component Strecker-type reaction. nih.gov This method brings together a primary amine (methylamine), formaldehyde (B43269), and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in a single pot. nih.govmdpi.com The reaction condenses these three components to form the target N,N-bis(cyanomethyl)amine structure. mdpi.com This approach is highly convergent, assembling the final molecule from simple, readily available starting materials.

An alternative conceptual pathway involves the direct methylation of iminodiacetonitrile. Iminodiacetonitrile serves as a secondary amine precursor which can be N-alkylated using a suitable methylating agent to yield the desired tertiary amine product. dss.go.th

Catalysis is crucial for achieving high selectivity and yield in the synthesis of Acetonitrile, (methylimino)di-. A cooperative catalytic system comprising Copper(I) chloride (CuCl) and Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been demonstrated to be highly effective for the three-component synthesis of N,N-bis(cyanomethyl)amines. nih.govmdpi.com This dual-catalyst system facilitates the key bond-forming steps of the reaction, allowing it to proceed efficiently at room temperature in a solvent like acetonitrile. mdpi.com The use of copper catalysts is particularly advantageous for activating the reactants and promoting the selective formation of the desired product over potential side-products. nih.govmdpi.com Other catalysts known to promote Mannich-type reactions, which are mechanistically related, include various acids and bases that can facilitate the formation of key intermediates. mdpi.comacs.org

The following table summarizes the results for the copper-catalyzed synthesis of various N,N-bis(cyanomethyl)amines, including the methyl-substituted target compound.

| Amine Substrate | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine (B109427) | Acetonitrile, (methylimino)di- | 1 | 85 | mdpi.com |

| Ethylamine | N,N-Bis(cyanomethyl)ethylamine | 1 | 86 | mdpi.com |

| n-Propylamine | N,N-Bis(cyanomethyl)-n-propylamine | 1 | 87 | mdpi.com |

| Aniline | N,N-Bis(cyanomethyl)aniline | 12 | 91 | mdpi.com |

| Benzylamine | N,N-Bis(cyanomethyl)benzylamine | 1 | 89 | mdpi.com |

The synthesis of Acetonitrile, (methylimino)di- relies on key precursors and intermediates. Iminodiacetonitrile (IDAN), HN(CH₂CN)₂, is a principal precursor for syntheses involving subsequent methylation. dss.go.th IDAN itself is typically synthesized via a condensation reaction between ammonia (B1221849), formaldehyde, and hydrogen cyanide. google.com The process involves mixing the reactants in specific stoichiometric ratios (often 2:3:3 for NH₃:CH₂O:HCN) in an acidified aqueous solution at controlled temperatures, typically between 0°C and 50°C. google.com Glycolonitrile, formed from formaldehyde and hydrogen cyanide, is a key intermediate in this process and can also be used as a starting material, reacting with an ammonia source to produce IDAN. google.com

In the three-component synthesis, methylamine, formaldehyde, and a cyanide source are the direct precursors. nih.govmdpi.com Key intermediates in this reaction are the N-methylmethaniminium ion, formed from the condensation of methylamine and formaldehyde, and N-methylaminomethanol. mdpi.comresearchgate.netolemiss.edu These electrophilic intermediates are subsequently attacked by the cyanide nucleophile. acs.org

The parent molecule, Acetonitrile, (methylimino)di-, is achiral and symmetrical, so its synthesis does not present regiochemical or stereochemical challenges. However, for the synthesis of substituted analogues where the cyanomethyl groups or the methyl group are replaced by more complex substituents, regioselective and stereoselective strategies would be paramount.

For instance, if a prochiral ketone were used instead of formaldehyde in a Mannich-type reaction, it would lead to the formation of a stereocenter, necessitating stereoselective control. molport.com Asymmetric catalysis, using chiral ligands on metal catalysts or employing organocatalysts, is a common strategy to control the stereochemical outcome in such reactions. While no specific stereoselective syntheses of Acetonitrile, (methylimino)di- derivatives are reported, the principles from stereoselective Mannich reactions and other C-C bond-forming reactions would be directly applicable. molport.comresearchgate.net

| Reaction | ΔrH°m (kJ·mol⁻¹) | ΔrG°m (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Benzonitrile(aq) + 2H₂O(l) = Benzoic acid(aq) + NH₃(aq) | -43.1 | -44.6 | daneshyari.com |

| Benzylcyanide(aq) + 2H₂O(l) = Benzeneacetic acid(aq) + NH₃(aq) | -47.3 | -47.5 | daneshyari.com |

| 3-Indoleacetonitrile(aq) + 2H₂O(l) = Indole-3-acetic acid(aq) + NH₃(aq) | -48.4 | -46.0 | daneshyari.com |

Mechanistic Investigations of Formation Reactions

The mechanism of the copper-catalyzed three-component synthesis of Acetonitrile, (methylimino)di- is believed to proceed through a pathway analogous to the Strecker synthesis. nih.govmdpi.comacs.org A plausible mechanism involves the following key steps:

Iminium Ion Formation: Methylamine and formaldehyde react to form an N-methylmethaniminium ion. mdpi.com This step is often catalyzed by one of the copper species, which acts as a Lewis acid to activate the formaldehyde carbonyl group. mdpi.com

Cyanide Addition: The cyanide source, TMSCN, is also activated by the copper catalyst. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form (methylamino)acetonitrile. nih.govmdpi.com

Second Condensation: The newly formed (methylamino)acetonitrile, being a secondary amine, can react with a second molecule of formaldehyde to form another iminium ion intermediate.

Second Cyanide Addition: A second nucleophilic attack by a cyanide anion on this new iminium ion yields the final product, Acetonitrile, (methylimino)di-. mdpi.com

The cooperative action of CuCl and Cu(OTf)₂ is thought to be essential for efficiently catalyzing these sequential steps, leading to the selective formation of the N,N-bis(cyanomethyl)amine product. nih.govmdpi.com

Elucidation of Reaction Intermediates

The identification of reaction intermediates is pivotal for understanding the stepwise transformation of reactants into products. lookchem.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for detecting and characterizing these transient species. lookchem.comula.ve However, specific studies applying these methods to the synthesis of Acetonitrile, (methylimino)di- to identify and characterize its reaction intermediates are not readily found in the surveyed literature.

In the absence of direct experimental data, a hypothetical reaction pathway for the formation of Acetonitrile, (methylimino)di- might involve the formation of a Schiff base or an iminium ion intermediate, followed by nucleophilic attack. However, without experimental or computational validation, such a proposed mechanism remains speculative.

Table 1: Hypothetical Reaction Intermediates in the Synthesis of Acetonitrile, (methylimino)di-

| Putative Intermediate | Proposed Structure | Method of Detection/Characterization | Supporting Evidence |

| Iminium Cation | [CH₃-N⁺H=CH-CN] | Not Available | Speculative, based on common mechanisms for imine formation. |

| Hemiaminal-like Adduct | CH₃-NH-CH(OH)-CH₂-CN | Not Available | Speculative, based on the reaction of an amine with a carbonyl-like species. |

This table is based on hypothesized intermediates and does not reflect experimentally verified data from the synthesis of Acetonitrile, (methylimino)di-.

Reactivity and Reaction Mechanisms of Acetonitrile, Methylimino Di

Nucleophilic Reactivity and Addition Reactions of the Nitrile Functionality

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group, where nucleophilic addition leads to an sp²-hybridized imine anion intermediate. libretexts.org

The hydrolysis of the nitrile groups in Acetonitrile (B52724), (methylimino)di- can proceed under either acidic or basic conditions to ultimately yield the corresponding dicarboxylic acid, N-methyliminodiacetic acid. The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of acid, a nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfer steps follows, leading to the formation of a hydroxy imine, which then tautomerizes to the more stable amide intermediate. Subsequent hydrolysis of the amide, under heating, yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon in a nucleophilic addition reaction, forming an imine anion. libretexts.org Protonation of this intermediate by water gives a hydroxy imine, which rapidly tautomerizes to an amide. Further heating with the base hydrolyzes the amide to a carboxylate salt. libretexts.org Subsequent acidification is required to produce the final carboxylic acid. libretexts.org

Acetonitrile, (methylimino)di- → N-(cyanomethyl)-N-methylacetamide → N-methyliminodiacetic acid

The nitrile functionalities of Acetonitrile, (methylimino)di- and its derivatives can react with amine nucleophiles, often in the presence of a base, to form various heterocyclic products. A notable reaction involves the conversion of N-substituted iminodiacetonitriles into 2-amino-6-R-substituted-pyrazines. google.com In this process, an N-X-bis(cyanomethyl)amine (where X can be a nitroso group, for example) reacts with nucleophiles such as alkylamines or arylamines. google.com The reaction is typically carried out in a polar solvent like methanol (B129727) or dimethylformamide. google.com

The nucleophilicity of the attacking amine is a critical factor, with secondary amines generally being more nucleophilic than primary amines. masterorganicchemistry.com However, sterically hindered amines, such as t-butylamine, are less reactive. masterorganicchemistry.com The choice of base is also important, with triethylamine (B128534) being a common choice to facilitate the reaction. google.com

| N-Substituted Iminodiacetonitrile | Nucleophile | Base | Product |

|---|---|---|---|

| N-Nitroso-bis(cyanomethyl)amine | Hydroxylamine Hydrochloride | Triethylamine | 2,6-Diaminopyrazine (DAPO) |

| N—X-bis(cyanomethyl)amine | Alkylamine | Not specified | 2-amino-6-alkylaminopyrazine |

| N—X-bis(cyanomethyl)amine | Arylamine | Not specified | 2-amino-6-arylaminopyrazine |

The nitrile group can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. While the nitrile itself is not a 1,3-dipole, it can be a precursor to one. For instance, in situ generation of a nitrile oxide from the corresponding oxime allows for reaction with dipolarophiles like alkenes to form 2-isoxazolines. mdpi.comresearchgate.net It is conceivable that one or both nitrile groups of Acetonitrile, (methylimino)di- could be converted to nitrile oxides and subsequently undergo cycloaddition. mdpi.com

The regioselectivity of such cycloadditions is governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For example, the reaction of a nitrile oxide with an alkene involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com

Electrophilic Activation and Transformations

The electrophilic character of the nitrile carbon can be enhanced through activation, making it reactive toward even weak nucleophiles. A primary method of activation is through protonation or coordination with a Lewis acid. libretexts.orgmdpi.com For example, trimethylsilyl (B98337) iodide (TMSI) has been shown to activate acetonitrile, facilitating its use as an acylating agent for amines. mdpi.com

Furthermore, transition metal complexes can mediate the activation and transformation of nitriles. In some cases, this can lead to the cleavage of the C-CN bond. For instance, mononuclear complexes of Cu(II) and Ni(II) have been shown to mediate the cleavage of the C-CN bond in acetonitrile at room temperature. researchgate.net This process involves the formation of an intermediate η²-enaminemethide isomer, ultimately splitting acetonitrile into a cyanide ion and formaldehyde (B43269). researchgate.net Such reactivity highlights a pathway for transformations beyond simple addition to the C≡N bond.

Electrochemical methods can also be employed to induce transformations. The electrochemical oxidation of amines can generate highly reactive iminium intermediates. mdpi.com While direct studies on Acetonitrile, (methylimino)di- are not prevalent, analogous electrochemical oxidation could potentially occur at the tertiary amine nitrogen, leading to subsequent intramolecular reactions or fragmentation.

Rearrangement Reactions and Isomerization Pathways

Nitrile-containing compounds can undergo various isomerization and rearrangement reactions. A fundamental example is the high-temperature, gas-phase isomerization of methyl isonitrile (CH₃NC) to acetonitrile (CH₃CN). pearson.com

For more complex systems, theoretical studies have explored potential energy surfaces for isomerization. A study on the [C₃,H₅,N]•⁺ potential energy surface showed that acetonitrile N-methylide ([CH₃CNCH₂]•⁺) and N-methylketenimine ([CH₃NCCH₂]•⁺) are stable, distinct species in the gas phase, separated by significant energy barriers. kuleuven.be This suggests that radical cations derived from Acetonitrile, (methylimino)di- could potentially exist as various stable isomers.

In different chemical systems, rearrangement reactions involving the displacement of a nitrogen atom from a ring by an exocyclic group have been observed. For example, the deprotonation of N-methyl methylphosphazenium salts leads to a rearrangement where the methylated nitrogen atom is displaced from a phosphazene ring, ultimately forming a stable azaphosphorin. cdnsciencepub.com While the system is different, it demonstrates the possibility of complex skeletal rearrangements in related nitrogen-containing heterocyclic precursors.

Comparative Reactivity with Related Acetonitrile Derivatives

The reactivity of a nitrile group is highly dependent on its electronic environment. The presence of the central (methylimino)di- group in Acetonitrile, (methylimino)di- influences the electrophilicity of the nitrile carbons. The tertiary amine is generally considered an electron-donating group through induction, which would be expected to slightly decrease the electrophilicity of the nitrile carbons compared to unsubstituted acetonitrile.

A computational and experimental study on the reactivity of various nitrile-carrying compounds with cysteine provides a useful framework for comparison. nih.gov This study found that nitriles substituted with electron-withdrawing groups (e.g., on pyrazine or pyridine (B92270) rings) are significantly more reactive toward nucleophilic attack than benzonitrile (B105546). nih.gov Conversely, benzonitrile substituted with an electron-donating amino group was far less reactive. nih.gov Aliphatic nitriles like acetonitrile showed reactivity intermediate between electron-rich and electron-poor aromatic nitriles. nih.gov

Based on these findings, the reactivity of the nitrile groups in Acetonitrile, (methylimino)di- would likely be similar to or slightly less than that of simple acetonitrile due to the modest electron-donating nature of the alkylamino group. Its reactivity would be considerably lower than nitriles activated by strong electron-withdrawing groups.

The choice of solvent can also significantly alter the relative reactivity rates. Studies on other functional groups have shown that differences in reactivity are more pronounced in polar aprotic solvents like acetonitrile and can be minimized by the addition of water or by using nonpolar solvents like toluene. psu.edu

| Nitrile Class | Substituent Effect | Relative Reactivity toward Nucleophiles | Example |

|---|---|---|---|

| Heteroaromatic Nitriles | Strongly Electron-Withdrawing | High | Pyrazinecarbonitrile |

| Simple Aliphatic Nitriles | Neutral/Weakly Donating | Moderate | Acetonitrile |

| Acetonitrile, (methylimino)di- | Weakly Electron-Donating | Moderate (Predicted) | N/A |

| Substituted Benzonitriles | Strongly Electron-Donating | Low | 4-Aminobenzonitrile |

Stability and Degradation Mechanisms under Controlled Conditions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the stability and degradation mechanisms of Acetonitrile, (methylimino)di- under controlled conditions. While general information suggests it possesses the chemical stability typical of nitriles, empirical data from dedicated stability testing, such as hydrolysis, thermolysis, or photolysis studies, is not publicly available. ontosight.ai

General principles of organic chemistry suggest that compounds with its structure—containing both nitrile (-C≡N) and tertiary amine functional groups—could be susceptible to degradation under certain conditions. For instance, nitriles can undergo hydrolysis in the presence of strong acids or bases to form carboxylic acids or amides. chemicalbook.com The tertiary amine group could be prone to oxidation. However, without specific experimental studies on Acetonitrile, (methylimino)di-, any discussion of its degradation remains speculative.

Due to the absence of research on the degradation of Acetonitrile, (methylimino)di-, there is no information available to identify its degradation products or elucidate the corresponding degradation pathways. The generation of detailed research findings and data tables is not possible without experimental evidence from controlled studies.

Applications in Advanced Organic Synthesis and Chemical Transformations

Acetonitrile (B52724), (methylimino)di- as a Key Building Block for Complex Molecules.chemicalbook.com

The structure of acetonitrile, (methylimino)di- makes it an ideal starting point for the synthesis of diverse and complex molecules. ontosight.ai It provides a scaffold upon which chemists can build, adding functional groups and forming new bonds to create target compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. rsc.orgnih.gov Acetonitrile, (methylimino)di- has been utilized in the synthesis of various heterocyclic systems. For instance, it has been involved in the synthesis of 1-Methylpiperazine. chemicalbook.com The development of novel methods for synthesizing nitrogen-containing heterocycles is a key area of research, and acetonitrile derivatives are valuable in this pursuit. mdpi.com The synthesis of quinoline-fused pyran moieties and other nitrogen-containing heterocycles has been achieved using related building blocks. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Acetonitrile Derivatives

| Heterocyclic Scaffold | Synthetic Application | Reference |

| 1-Methylpiperazine | Building block for pharmaceuticals | chemicalbook.com |

| Pyridine (B92270) derivatives | Construction of nitrogen-containing rings | mdpi.com |

| Quinoline-fused pyrans | Synthesis of complex heterocyclic systems | nih.gov |

Nitrogen-containing scaffolds are fundamental components of many pharmaceuticals and natural products. rsc.orgnih.gov Acetonitrile, (methylimino)di- and related nitrile compounds serve as important sources of nitrogen for the construction of these scaffolds. mdpi.com The synthesis of nitrogen-containing heterocycles is a major focus in organic chemistry due to their diverse biological activities. rsc.orgnih.gov For example, the multistep synthesis of complex molecules like fentanyl involves the use of acetonitrile as a solvent in key steps for the construction of the nitrogen-containing piperidine (B6355638) ring. rsc.orgnih.gov

Role as a Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations.ontosight.aiwikipedia.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Acetonitrile and its derivatives can participate in reactions that form these crucial linkages. researchgate.net Copper-catalyzed reactions have been developed for the formation of carbon-heteroatom and carbon-carbon bonds, where acetonitrile can be used as a solvent or a ligand. google.com These methods are significant for creating bonds between carbon and nitrogen, oxygen, or other heteroatoms. nih.gov The development of catalytic systems that facilitate these bond formations is an active area of research, with applications in the synthesis of a wide range of organic compounds. rsc.org

Table 2: Bond Formations Involving Acetonitrile Derivatives

| Bond Type | Reaction Type | Catalyst/Conditions | Reference |

| Carbon-Nitrogen | Cross-coupling | Copper nanoparticles | dokumen.pub |

| Carbon-Carbon | Oxidative Coupling | Copper catalyst, aerobic conditions | researchgate.net |

| Carbon-Heteroatom | Reductive Elimination | Palladium complexes | nih.gov |

Synthetic Strategies Employing Acetonitrile, (methylimino)di- in Multistep Pathways

Green Chemistry Perspectives in Synthetic Applications.ontosight.ai

From a green chemistry perspective, the use of acetonitrile and its derivatives presents both opportunities and challenges. Acetonitrile is often used as a solvent in industrial processes, and efforts are being made to develop more environmentally friendly synthetic routes. acs.orgacs.org One approach involves using acetonitrile as a dehydrating agent in reactions, which can be more sustainable than other methods. recercat.cat The development of catalytic processes that use acetonitrile efficiently as a reactant or solvent contributes to greener chemical synthesis. acs.orgacs.org Research into alternative, bio-based routes to acetonitrile production is also an important aspect of making its use more sustainable. acs.orgacs.org

The available information relates to broader topics such as:

The general synthesis of different N,N-bis(cyanomethyl)amines.

The coordination chemistry of the simple solvent molecule acetonitrile (CH₃CN) with transition metals.

Fundamental principles of Ligand Field Theory and catalysis without specific reference to the compound .

The synthesis, structure, and catalytic activity of complexes with structurally different ligands.

Without dedicated studies on the synthesis, electronic structure, conformation, and catalytic mechanisms of complexes involving "Acetonitrile, (methylimino)di-," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed structure requested. The required research findings, data tables, and specific examples are not present in the available search results.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for the subject compound.

Coordination Chemistry and Catalytic Applications

Role in Homogeneous and Heterogeneous Catalysis

Influence of Ligand Design on Catalytic Performance

Information regarding the influence of ligand design on the catalytic performance of complexes involving Acetonitrile (B52724), (methylimino)di- is not available in the reviewed scientific literature.

Photocatalytic and Electrocatalytic Applications

There is no available research data or scientific literature describing the use of Acetonitrile, (methylimino)di- or its coordination complexes in photocatalytic or electrocatalytic applications.

No Publicly Available Research Found on the Application of Acetonitrile, (methylimino)di- in Polymer Science

Extensive searches of scientific and chemical literature have yielded no specific information regarding the use of the chemical compound Acetonitrile, (methylimino)di-, also known as (methylimino)diacetonitrile, in the field of materials science and polymer chemistry. Despite targeted inquiries into its potential role as a monomer or precursor in polymer synthesis, its application in the development of conjugated polymers, or its incorporation into metal-organic frameworks (MOFs) and coordination polymers, no relevant research findings, data, or scholarly articles were identified.

The investigation sought to uncover details pertaining to the following areas:

Applications in Materials Science and Polymer Chemistry

Properties of Materials Derived from Acetonitrile (B52724), (methylimino)di-:As no materials have been reportedly synthesized from this compound, there is no data on their properties.

It is possible that research into the polymeric applications of Acetonitrile, (methylimino)di- has not been conducted, is not published in publicly accessible domains, or that the compound is referred to by a different nomenclature in the materials science field which was not captured in this search. Therefore, at present, a detailed scientific article on this specific subject as outlined cannot be generated due to the absence of foundational research.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "Acetonitrile, (methylimino)di-". It provides detailed information about the connectivity of atoms and the chemical environment of nuclei such as ¹H and ¹³C.

For "Acetonitrile, (methylimino)di-," ¹H NMR would be expected to show two distinct signals: one for the methyl (-CH₃) protons and another for the methylene (B1212753) (-CH₂CN) protons. The integration of these signals would correspond to a 3:4 proton ratio. Similarly, the ¹³C NMR spectrum would display characteristic signals for the methyl carbon, the methylene carbons, and the nitrile carbons.

Advanced 2D NMR techniques are employed to confirm the connectivity and elucidate the structure of more complex adducts involving "Acetonitrile, (methylimino)di-".

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled, though in this simple molecule, no significant ¹H-¹H coupling is expected between the methyl and methylene groups due to the intervening nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, definitively assigning the ¹H signal of the methyl group to its corresponding ¹³C signal, and the methylene protons to their carbon.

These NMR methods are crucial when "Acetonitrile, (methylimino)di-" acts as a ligand to form complex metal adducts, allowing researchers to probe how the coordination affects the electronic environment of the nuclei.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| ¹H | N-CH₃ | ~2.4 | -CH₂CN |

| ¹H | -CH₂CN | ~3.6 | CN, N-CH₃ |

| ¹³C | N-CH₃ | ~40 | - |

| ¹³C | -CH₂CN | ~45 | - |

| ¹³C | -CN | ~117 | - |

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. For "Acetonitrile, (methylimino)di-," MS is vital for confirming its identity, identifying products in reactions, and investigating reaction mechanisms.

Under electron ionization (EI), the molecule would be expected to form a molecular ion (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of key functional groups. Common fragmentation pathways could include the loss of a cyanomethyl radical (•CH₂CN) or cleavage of the C-N bonds, leading to characteristic fragment ions that help confirm the structure.

Chemical Ionization (CI) is a softer ionization technique than EI, often resulting in a more abundant protonated molecule [M+H]⁺ and less fragmentation. This is particularly useful for identifying the molecular weight of sensitive compounds. Tandem mass spectrometry (MS/MS) takes this a step further by isolating an ion of interest (like the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate a second-generation fragment spectrum.

In the context of mechanistic studies, CI-MS/MS is invaluable for identifying and structurally characterizing transient reaction intermediates. For reactions involving "Acetonitrile, (methylimino)di-," this technique could be used to trap and analyze short-lived species, providing direct evidence for proposed reaction pathways. For example, in reactions where the nitrile groups participate, CI-MS/MS could help identify intermediates formed through cycloaddition or other complex transformations by analyzing the fragmentation pattern of the trapped species.

| m/z | Possible Fragment Ion | Ionization Mode |

|---|---|---|

| 96 | [M+H]⁺ | CI |

| 95 | [M]⁺ | EI |

| 55 | [M - CH₂CN]⁺ | EI |

| 40 | [CH₂CN]⁺ | EI |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can be used in real-time to monitor the progress of a chemical reaction.

For "Acetonitrile, (methylimino)di-," the most prominent feature in its IR and Raman spectra would be the characteristic stretching vibration of the nitrile (C≡N) group. This band typically appears in a relatively clean region of the spectrum, making it an excellent probe for reaction monitoring. The disappearance of this band or its shift to a different frequency would indicate a reaction at the nitrile functionality. Other key vibrational modes include C-H stretching and bending from the methyl and methylene groups, and C-N stretching. While some vibrations may be active in both IR and Raman, their relative intensities can differ, providing complementary information. For instance, the C≡N stretch is typically strong in both, while symmetrical vibrations may be more intense in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850-3000 | Medium-Strong | Medium-Strong |

| C≡N Stretch | -CN | 2240-2260 | Strong, Sharp | Strong |

| C-H Bend | -CH₃, -CH₂- | 1350-1470 | Medium | Medium |

| C-N Stretch | R₃N | 1000-1250 | Medium | Weak |

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography and diffraction are the gold standards for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

If "Acetonitrile, (methylimino)di-" can be crystallized, single-crystal X-ray diffraction would yield an exact molecular structure. The analysis would reveal the geometry around the central nitrogen atom and the conformation of the cyanomethyl arms. This data is crucial for computational modeling and for understanding how the molecule packs in a crystal lattice. Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample and is often used in conjunction with solid-state NMR in a practice known as NMR Crystallography to solve or refine crystal structures when suitable single crystals are unavailable.

Chromatographic Methods (HPLC, GC) for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For a reaction involving "Acetonitrile, (methylimino)di-," a reversed-phase HPLC method would likely be developed. The reaction mixture would be injected into the system, and the components (starting material, intermediates, products) would separate based on their polarity. By tracking the decrease in the peak area of the starting material and the increase in the peak area of the product over time, a kinetic profile of the reaction can be established. It is also the primary method for determining the purity of the isolated product.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the structure of "Acetonitrile, (methylimino)di-," it is likely volatile enough to be analyzed by GC. A sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. GC is highly effective for purity assessment, capable of detecting even trace amounts of volatile impurities.

Both HPLC and GC are routinely coupled with mass spectrometry (LC-MS and GC-MS), combining the separation power of chromatography with the identification capabilities of MS for comprehensive analysis of complex reaction mixtures.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Reactivity and Solvation Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of dynamic processes, including conformational changes, diffusion, and interactions with solvent molecules.

For Acetonitrile (B52724), (methylimino)di-, MD simulations could be used to study its behavior in various solvents. Such simulations would reveal the structure of the solvation shell around the molecule, identifying preferential interactions between the solvent and specific functional groups (like the nitrile groups). This is crucial for understanding how the solvent environment influences the compound's reactivity. For instance, simulations in polar aprotic solvents can elucidate the dynamics of solvation, which often involve a fast initial relaxation on a sub-picosecond timescale due to inertial motions, followed by a slower component related to the reorganization of the local solvent environment. Simulations can also explore how the molecule interacts with other solutes or at interfaces, which is relevant in applications like chromatography and catalysis.

Computational Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to predict the course of chemical reactions. By mapping the potential energy surface (PES) of a reacting system, researchers can identify the most likely pathways from reactants to products. This involves locating energy minima corresponding to stable molecules and saddle points corresponding to transition states.

For Acetonitrile, (methylimino)di-, theoretical methods can be used to explore its potential reactions, such as hydrolysis of the nitrile groups or reactions involving the tertiary amine. Quantum chemical methods like DFT are used to calculate the energies of reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Machine learning models are also emerging as powerful tools to predict reaction outcomes and pathways by learning from large datasets of known reactions, sometimes generating detailed mechanistic steps.

Table 2: Key Concepts in Computational Reaction Pathway Prediction

| Concept | Description | Computational Method |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical surface that relates the energy of a molecule to its geometry. | DFT, Ab Initio Methods |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction; a first-order saddle point on the PES. | Transition State Search Algorithms (e.g., QST2, QST3, Berny) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur (E_TS - E_reactants). | DFT, Ab Initio Energy Calculations |

| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Intrinsic Reaction Coordinate (IRC) Calculations |

Application of QSAR and In Silico Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. In silico modeling encompasses a broad range of computer-based techniques used to predict molecular properties and behavior.

QSAR studies for Acetonitrile, (methylimino)di- and related compounds would involve calculating a set of molecular descriptors that quantify various aspects of its structure (e.g., size, shape, electronic properties, lipophilicity). These descriptors are then used to build a mathematical model that can predict a specific property, such as solubility, toxicity, or receptor binding affinity. The goal of QSAR is to develop predictive models that can be used to screen new compounds or to understand the structural features that govern a particular activity. These models are validated through internal and external validation techniques to ensure their robustness and predictive power.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The advancement of chemical manufacturing increasingly relies on the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer, renewable resources. chemistryjournals.netnih.gov Current synthesis of methylaminoacetonitrile (B1294837) often involves reactants like formaldehyde (B43269) and sodium cyanide, which present significant handling and environmental challenges. google.com Future research is therefore directed towards developing more sustainable and efficient synthetic routes.

Key areas of exploration include:

Bio-based Feedstocks: Inspired by the development of processes to produce acetonitrile (B52724) from renewable bio-ethanol through ammoxidation, future methodologies could focus on creating methylaminoacetonitrile from bio-derived methanol (B129727) and other green starting materials. aidic.itunimi.it This approach aligns with the broader shift away from petroleum-based feedstocks in the chemical industry. nih.gov

Catalytic Innovations: The development of novel heterogeneous catalysts is crucial. Research into catalysts for acetonitrile synthesis, such as Co-Sn/Al2O3 and Cu-Zr systems, provides a roadmap for designing selective catalysts for methylaminoacetonitrile. dtu.dkkangyangintl.comdtu.dk The goal is to achieve high yields and selectivity under milder reaction conditions, minimizing byproducts and energy consumption.

Flow Chemistry and Process Intensification: Moving from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and efficiency. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating methods. chemistryjournals.net

A comparative look at potential synthetic paradigms is presented below.

| Feature | Conventional Synthesis | Future Green Synthesis |

| Feedstocks | Formaldehyde, Sodium Cyanide, Methylamine (B109427) Hydrochloride google.comgoogle.com | Bio-ethanol, Bio-methanol, Ammonia (B1221849) aidic.itunimi.it |

| Catalysis | Often stoichiometric reagents google.com | Heterogeneous catalysts (e.g., metal oxides, supported metals) dtu.dkkangyangintl.com |

| Solvents | Traditional organic solvents | Greener alternatives (e.g., water, ionic liquids) or solvent-free conditions chemistryjournals.netnih.gov |

| Process | Batch processing | Continuous flow, Microwave-assisted chemistryjournals.net |

| Efficiency | Moderate yields, potential for significant waste | High atom economy, minimized waste nih.gov |

Expansion of Catalytic Applications and Systems

The dual functionality of methylaminoacetonitrile makes it a promising candidate as a ligand in coordination chemistry and a building block in catalysis. The nitrile group can coordinate to metal centers, while the secondary amine offers a site for further functionalization or direct participation in catalytic cycles.

Future research in this area will likely focus on:

Ligand Development: Designing novel ligands for transition-metal catalysis where the methylaminoacetonitrile scaffold can be modified to tune the steric and electronic properties of the resulting metal complex. This could lead to new catalysts for cross-coupling reactions, hydrogenations, or polymerizations.

Organocatalysis: The amine functionality allows for its use as a precursor in organocatalysis, a field that avoids the use of often toxic and expensive heavy metals.

Electrocatalysis: Acetonitrile has been extensively studied in electrochemical synthesis, where it can act as a solvent, electrolyte, or reactant. mdpi.comrsc.org Future work could explore the electrochemical behavior of methylaminoacetonitrile, potentially leading to novel electrosynthetic routes for valuable nitrogen-containing compounds. rsc.org

Development of Advanced Materials with Tuned Functionalities

The unique molecular structure of methylaminoacetonitrile makes it an attractive building block for the synthesis of advanced materials with tailored properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitrile nitrogen) suggests its potential utility in creating self-assembling systems and functional polymers.

Emerging paradigms in materials science involving methylaminoacetonitrile derivatives could include:

Polymer Synthesis: Its bifunctionality makes it a suitable monomer for the synthesis of polyamides or other nitrogen-rich polymers. These materials could exhibit interesting thermal properties, selective gas adsorption capabilities, or applications as membranes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a bridging ligand, it could be used to construct novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.

Ionic Liquids: Acetonitrile is known to significantly boost the ionic conductivity of imidazolium-based ionic liquids. consensus.app Derivatives of methylaminoacetonitrile could be explored as components in new electrolyte systems for batteries and other electrochemical devices, leveraging the high dielectric constant and electrolyte-dissolving ability characteristic of nitriles. wikipedia.org

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The versatility of the nitrile group and the reactivity of the amine group position methylaminoacetonitrile at the crossroads of several scientific disciplines. Future research will likely see its application expand beyond traditional organic chemistry.

Potential interdisciplinary research directions include:

Medicinal Chemistry: Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals. Methylaminoacetonitrile is an ideal precursor for synthesizing a variety of heterocyclic structures, such as pyridines, oxazoles, and tetrazoles. mdpi.com Its derivatives could be screened for biological activity, contributing to drug discovery programs.

Astrochemistry: Simple nitriles like hydrogen cyanide and acetonitrile are key molecules in interstellar chemistry and are considered precursors to the building blocks of life. Studying the formation and reactivity of methylaminoacetonitrile under astrophysical conditions could provide insights into prebiotic chemical evolution.

Biotechnology: Acetonitrile is the dominant solvent used in the automated synthesis of oligonucleotides. wikipedia.org The development of new solvent systems based on functionalized nitriles like methylaminoacetonitrile could potentially improve the efficiency or sustainability of this critical biotechnological process.

Computational Design and Prediction of Acetonitrile, (methylimino)di- Derived Species

Computational chemistry and molecular modeling have become indispensable tools for accelerating chemical research. By predicting molecular properties and simulating reaction pathways, computational methods can guide experimental work, saving time and resources.

Future computational studies on methylaminoacetonitrile are expected to:

Elucidate Reaction Mechanisms: Using methods like Density Functional Theory (DFT), researchers can investigate the mechanisms of novel synthetic routes, identify rate-limiting steps, and optimize reaction conditions for higher yields and selectivity. researchgate.net

Design Novel Catalysts: Computational screening can identify promising catalyst candidates for both the synthesis of methylaminoacetonitrile and its subsequent conversion into value-added products. This includes modeling the interaction of the molecule with catalyst surfaces or active sites.

Predict Material Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of materials derived from methylaminoacetonitrile, such as the thermal stability of polymers or the transport properties of electrolyte solutions. nih.gov This predictive capability is crucial for the rational design of new materials with specific functionalities.

Q & A

Basic: What synthetic pathways are available for preparing acetonitrile, (methylimino)di- derivatives, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

Synthesis typically involves condensation reactions between formaldehyde and acetonitrile derivatives under controlled pH and temperature. For example, reacting cyanomethylamine with formaldehyde in aqueous acidic conditions yields (methylimino)di-acetonitrile. Key parameters include:

- pH control (3.5–5.0) to suppress hydrolysis of intermediates .

- Temperature modulation (60–80°C) to balance reaction rate and byproduct formation (e.g., aziridine derivatives or polymerized side products) .

- Solvent selection : Polar aprotic solvents like acetonitrile improve yield by stabilizing intermediates .

Validation : Monitor reaction progress via TLC or GC-MS to identify and quantify impurities like aziridine-2-carbonitrile (~2% byproduct) .

Basic: How can researchers purify (methylimino)di-acetonitrile from reaction mixtures, and what analytical techniques confirm purity?

Methodological Answer:

Purification strategies depend on polarity and solubility:

- Liquid-liquid extraction : Use dichloromethane to separate non-polar impurities .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals for X-ray diffraction validation .

Analytical Validation : - HPLC-PDA with a C18 column (mobile phase: 70% acetonitrile/30% pH 7.2 buffer) resolves peaks for target compounds and impurities .

- Single-crystal X-ray diffraction confirms molecular geometry (mean C–C bond length: 0.015 Å; R-factor ≤0.066) .

Intermediate: What experimental design approaches are recommended for optimizing HPLC methods to quantify (methylimino)di-acetonitrile in complex matrices?

Methodological Answer:

Use response surface methodology (RSM) with central composite design (CCD) to model interactions between critical factors:

- Independent variables : Acetonitrile concentration (50–80%), buffer pH (6.0–7.5), flow rate (1.0–2.0 mL/min) .

- Response optimization : Derringer’s desirability function balances retention time (<5 min) and resolution (>2.0) .

Case Study : For levofloxacin impurity analysis, CCD-derived models reduced method development time by 40% while achieving RSD <1.5% .

Advanced: How should researchers address contradictions in toxicity data for acetonitrile derivatives, particularly (methylimino)di-acetonitrile?

Methodological Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require:

- Source evaluation : Prioritize studies from regulatory agencies (e.g., EPA IRIS) over non-peer-reviewed databases .

- In silico modeling : Use QSAR tools to predict LD50 values when experimental data are absent (e.g., acute oral toxicity for (methylimino)di-acetonitrile is extrapolated from structurally similar nitriles) .

- In vitro assays : HepG2 cell viability assays under metabolic activation (S9 fraction) clarify bioactivation pathways .

Advanced: What strategies are effective in resolving structural ambiguities in (methylimino)di-acetonitrile complexes using crystallography and spectroscopy?

Methodological Answer:

For ambiguous crystal structures (e.g., disorder in phosphanyloxy groups):

- High-resolution X-ray diffraction (100 K) with SHELXL refinement reduces thermal motion artifacts .

- Solid-state NMR : 31P NMR distinguishes phosphanyloxy coordination modes (δ 15–25 ppm for monodentate vs. δ 5–10 ppm for bidentate) .

- DFT calculations : Compare experimental vs. computed bond angles (e.g., Pd–N–C angles <2° deviation validate proposed geometries) .

Advanced: How can researchers design stability studies for (methylimino)di-acetonitrile under varying storage conditions?

Methodological Answer:

Adopt ICH Q1A guidelines with modifications for nitrile stability:

- Forced degradation : Expose samples to UV light (254 nm), 40°C/75% RH, and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- Analytical tracking : UPLC-MS/MS identifies degradation products (e.g., cyanide release under alkaline conditions via cleavage of C≡N bonds) .

- Kinetic modeling : Arrhenius plots predict shelf life at 25°C (e.g., t90 >24 months if stored in amber vials under nitrogen) .

Intermediate: What green chemistry alternatives exist for acetonitrile in (methylimino)di-acetonitrile synthesis, and how do they impact reaction efficiency?

Methodological Answer:

Evaluate solvent sustainability using the GREEN Solvent Tool :

- Cyrene (dihydrolevoglucosenone) : Reduces EHS hazards by 60% but increases reaction time (12 vs. 8 hours in acetonitrile) .

- Ethanol-water mixtures : Achieve 85% yield but require higher catalyst loading (5 mol% vs. 2 mol% in acetonitrile) .

Trade-off Analysis : Lifecycle assessment (LCA) metrics (e.g., PMI, E-factor) quantify environmental vs. efficiency trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.